molecular formula C12H25N3 B13951022 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine

2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine

Cat. No.: B13951022
M. Wt: 211.35 g/mol
InChI Key: TWEIWKUJJLDQKF-UHFFFAOYSA-N
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Description

2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process . This method is known for its high selectivity and good yields. The reaction conditions often involve the use of aldehydes and cyclobutanol derivatives under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminocarbonylation , strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions vary based on the type of reaction. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The spirocyclic structure contributes to its binding affinity and specificity, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine stands out due to its specific aminomethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. Its unique structure also contributes to its high binding affinity and specificity in biological applications.

Properties

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

2-[8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine

InChI

InChI=1S/C12H25N3/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10,13-14H2

InChI Key

TWEIWKUJJLDQKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCN(C2)CCN

Origin of Product

United States

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